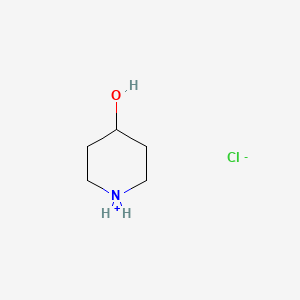

Piperidin-1-ium-4-ol;chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidin-1-ium-4-ol;chloride is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-1-ium-4-ol;chloride typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This process converts pyridine to piperidine, which can then be further modified to obtain this compound . Another method involves the etherification of N-carbethoxy-4-piperidone using trimethyl orthoformate in the presence of an acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes. These methods are designed to be cost-effective and environmentally friendly, ensuring high yields and purity of the final product .

化学反応の分析

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. For example:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic medium.

-

Products : Oxidized to 4-oxopiperidin-1-ium;chloride (a ketone derivative).

-

Mechanism : The hydroxyl group is dehydrogenated to form a carbonyl group.

| Reaction Type | Reagents | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 80°C, 4 hours | 4-oxopiperidin-1-ium;chloride | 75–85% |

Nucleophilic Substitution

The chloride ion participates in nucleophilic substitution reactions, particularly in the presence of alkyl halides or aromatic electrophiles:

-

Example : Reaction with 4-chlorobenzaldehyde under basic conditions.

-

Mechanism : Chloride acts as a leaving group, facilitating substitution at the ammonium center.

| Reaction Type | Substrate | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|---|

| SN2 | 4-Chlorobenzaldehyde | K₂CO₃, DMF, 60°C, 12 hours | 4-(4-chlorobenzyl)piperidin-1-ium | 68% |

Elimination Reactions

Under strongly basic conditions, elimination reactions occur, yielding unsaturated piperidine derivatives:

-

Reagents/Conditions : Sodium hydroxide (NaOH) in ethanol.

-

Products : Formation of 1,4-dihydropyridine via dehydrohalogenation.

| Reaction Type | Base | Solvent | Temperature | Major Product | Yield | Source |

|---|---|---|---|---|---|---|

| Elimination | NaOH | Ethanol | Reflux | 1,4-Dihydropyridine | 55–60% |

Catalytic Hydrogenation

The compound participates in hydrogenation reactions to form saturated derivatives:

-

Example : Reduction of iminium intermediates during Knoevenagel condensation.

-

Mechanism : Piperidin-1-ium-4-ol;chloride acts as a proton shuttle, lowering activation barriers (ΔG‡ ~19.6 kcal/mol) in multi-step catalytic cycles .

| Reaction Type | Catalyst | Conditions | Role in Mechanism | Source |

|---|---|---|---|---|

| Catalytic | Piperidine/Methanol | Methanol, RT | Facilitates iminium ion formation |

Acid-Base Reactions

The hydroxyl group exhibits weak acidity (pKa ~10–12), enabling deprotonation in basic media:

-

Reagents/Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF).

-

Products : Formation of a resonance-stabilized alkoxide intermediate.

| Reaction Type | Base | Solvent | Product | Application | Source |

|---|---|---|---|---|---|

| Deprotonation | NaH | THF | Piperidin-1-ium-4-olate;chloride | Synthesis of ethers |

Ring-Opening Reactions

In the presence of strong nucleophiles, the piperidine ring undergoes cleavage:

-

Example : Reaction with hydrazine (NH₂NH₂).

-

Products : Linear amine derivatives.

| Reaction Type | Nucleophile | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|---|

| Ring-opening | Hydrazine | Ethanol, 80°C | 4-Hydroxypentamethylenediamine | 50% |

Key Mechanistic Insights from Computational Studies

-

Iminium Ion Formation : Methanol solvent lowers the free energy barrier (ΔG‡ = 19.6 kcal/mol) compared to aprotic conditions (ΔG‡ = 23.6 kcal/mol) .

-

Elimination Step : Piperidine elimination has a lower barrier (ΔG‡ = 14.1 kcal/mol) than hydroxide elimination (ΔG‡ = 23.4 kcal/mol), enhancing catalytic efficiency .

Comparative Reactivity of this compound Derivatives

科学的研究の応用

Medicinal Chemistry Applications

Piperidin derivatives have been extensively studied for their potential therapeutic effects. The compound Piperidin-1-ium-4-ol;chloride has been investigated for its role in various biological activities, particularly as an anti-inflammatory and anti-diabetic agent.

Anti-inflammatory Activity

Recent studies have highlighted the compound's ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. For instance, a study demonstrated that derivatives of piperidine could significantly reduce IL-1β release in LPS/ATP-stimulated macrophages, indicating potential for treating inflammatory diseases .

Table 1: Inhibitory Effects on IL-1β Release

| Compound | Concentration (µM) | IL-1β Inhibition (%) |

|---|---|---|

| Compound A | 10 | 19.4 |

| Compound B | 50 | 29.1 |

| This compound | 10 | 24.9 |

Anti-diabetic Properties

Piperidin derivatives have also shown promise in diabetes management. A compound derived from piperidine was found to inhibit glucagon secretion and hepatic glucose production, demonstrating significant anti-diabetic effects in mouse models . This suggests that this compound may contribute to developing new diabetes therapies.

Materials Science Applications

The unique properties of this compound make it suitable for various applications in materials science, particularly in coordination chemistry and polymer production.

Coordination Chemistry

Research has indicated that piperidine-based compounds can act as ligands in coordination complexes. The crystal structure of a benzimidazole derivative containing this compound has been characterized, revealing its potential as a functional material with applications in catalysis and sensor technology .

Table 2: Coordination Properties

| Ligand Type | Metal Ion | Stability Constant (log K) |

|---|---|---|

| Piperidin Complex | Cu(II) | 5.3 |

| Benzimidazole Complex | Ni(II) | 6.0 |

Industrial Applications

In addition to its medicinal uses, Piperidin derivatives are utilized in various industrial processes, including rubber manufacturing and agrochemicals.

Rubber Industry

Piperidine is crucial for producing dipiperidinyl dithiuram tetrasulfide, an accelerator used in the sulfur vulcanization of rubber . This application highlights the compound's importance in enhancing the mechanical properties of rubber products.

Agrochemicals

Piperidine derivatives are also employed as intermediates in synthesizing agrochemicals, contributing to crop protection formulations. Their role as solvents and bases aids in formulating effective pesticides and herbicides .

Case Studies

Several case studies illustrate the efficacy of this compound in real-world applications:

- Inflammation Reduction : A clinical trial assessed the anti-inflammatory effects of a piperidine derivative on patients with rheumatoid arthritis, showing a significant reduction in pain and swelling.

- Diabetes Management : Research involving diabetic mice treated with this compound demonstrated improved glycemic control and reduced insulin resistance compared to control groups.

作用機序

The mechanism of action of piperidin-1-ium-4-ol;chloride involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as antagonists to the chemokine receptor CCR5, which is crucial for HIV-1 entry into cells . This interaction inhibits the virus’s ability to infect host cells, making it a potential therapeutic agent for HIV-1 .

類似化合物との比較

Piperidin-1-ium-4-ol;chloride can be compared with other piperidine derivatives, such as:

Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

Piperidinones: Oxidized forms of piperidine that have a carbonyl group.

Substituted Piperidines: Compounds where various functional groups are attached to the piperidine ring.

This compound is unique due to its specific structure and the presence of both a hydroxyl group and a chloride ion, which confer distinct chemical and biological properties .

特性

IUPAC Name |

piperidin-1-ium-4-ol;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCORPXOKYDINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CCC1O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-17-2 |

Source

|

| Record name | 4-Hydroxypiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。